

# Introduction: The Imperative of Structural Certainty in Modern Chemistry

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## Compound of Interest

Compound Name:	Methyl 2-amino-1,3-benzoxazole-5-carboxylate
CAS No.:	56388-02-4
Cat. No.:	B112780

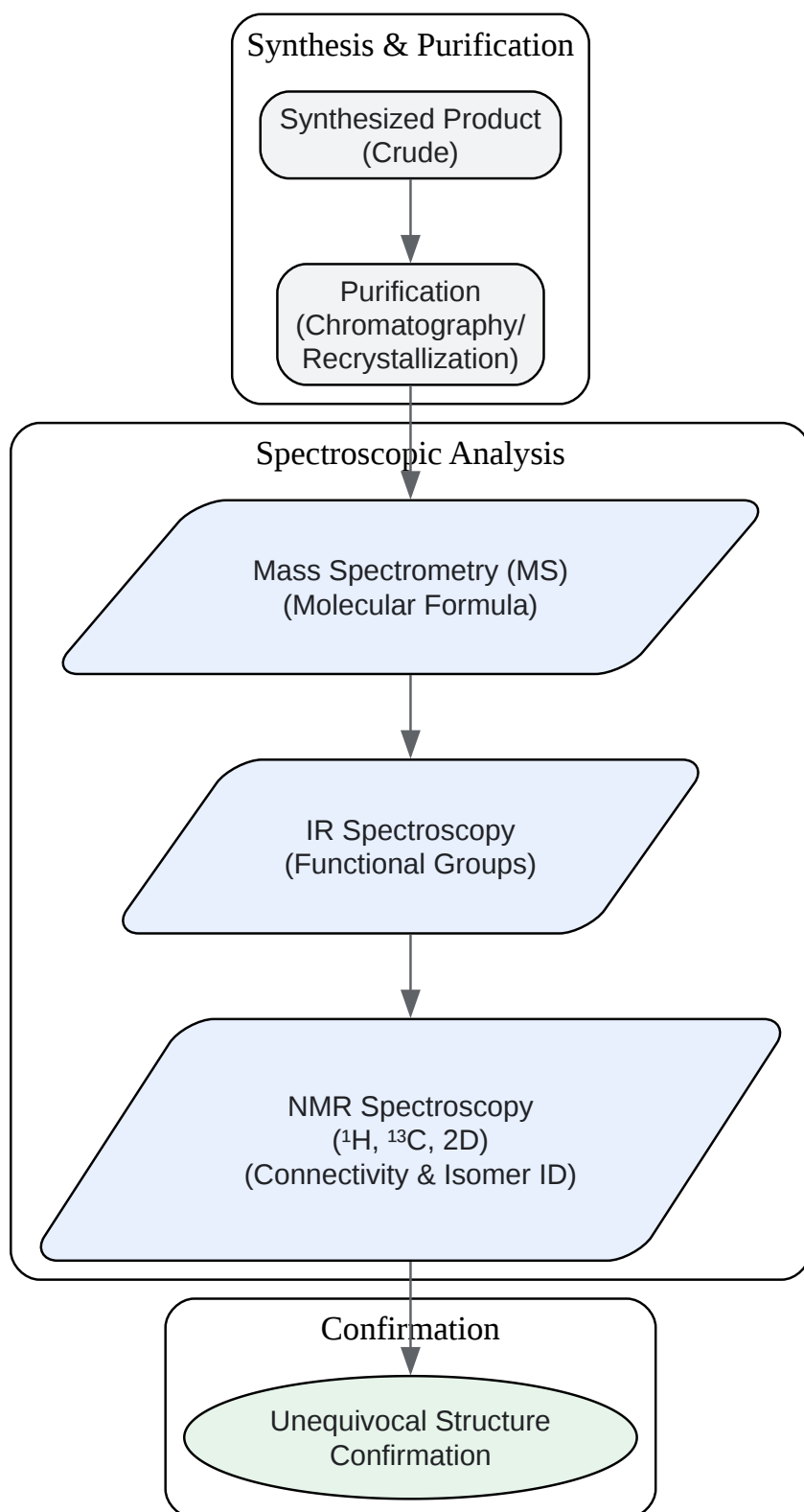
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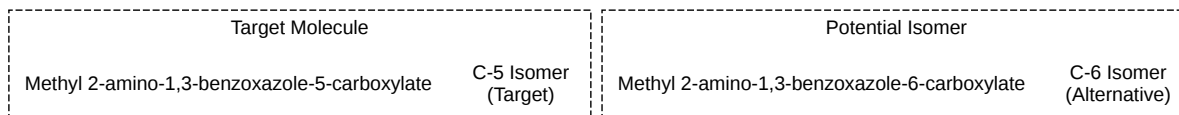
In the fields of medicinal chemistry and materials science, benzoxazole derivatives are a cornerstone scaffold, recognized for a wide spectrum of pharmacological activities.[1] **Methyl 2-amino-1,3-benzoxazole-5-carboxylate** is a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[2] The precise arrangement of atoms—its constitutional isomerism—is not an academic detail; it is the primary determinant of a molecule's function, dictating its biological activity, photophysical properties, and safety profile.

Ambiguity in structure can lead to the costly pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and potential safety liabilities. Therefore, the unequivocal confirmation of a synthesized molecule's structure is the foundational step upon which all subsequent research is built. This guide provides a comprehensive, multi-technique strategy for the definitive structural elucidation of **methyl 2-amino-1,3-benzoxazole-5-carboxylate**, contrasting it with a plausible synthetic isomer to illustrate the power of a cohesive analytical approach.

# The Analytical Gauntlet: A Strategy for Unambiguous Confirmation

Relying on a single analytical technique is insufficient, as different methods provide complementary pieces of the structural puzzle. Our strategy employs a synergistic workflow that creates a self-validating system for structural confirmation.





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**Caption:** Target molecule and its key regioisomeric alternative.

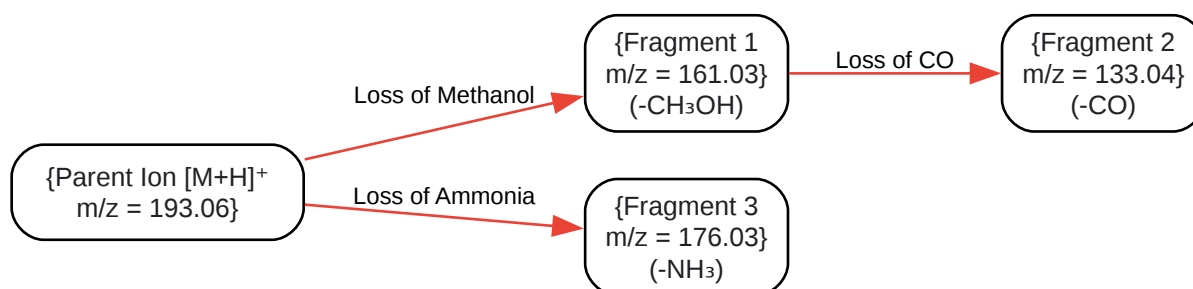
## Mass Spectrometry: Establishing the Elemental Formula

High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Expertise & Causality: For  $C_9H_8N_2O_3$ , the expected monoisotopic mass is 192.0535 g/mol. Observing a mass within a narrow tolerance (typically < 5 ppm) of this value provides high confidence in the molecular formula. This technique, however, cannot distinguish between isomers.

## Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule apart and analyzing the fragments. The fragmentation pattern is a molecular fingerprint. For the target 5-carboxylate isomer, fragmentation in positive ion mode is predicted to initiate at the ester and amino groups.



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**Caption:** Predicted ESI+ fragmentation for the target molecule.

## Experimental Protocol: High-Resolution LC-MS

- Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~10-50 µg/mL.
- Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). [3]3. Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). [3] \* Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 5 minutes).
  - Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  - Mass Range: Scan from m/z 50 to 500.
  - Data Acquisition: Acquire both full scan MS data for the parent ion and MS/MS data for fragmentation analysis.

## Data Comparison

Analysis	Expected Result for $C_9H_8N_2O_3$	Purpose
HRMS ( $[M+H]^+$ )	m/z 193.0608	Confirms elemental formula.
HRMS ( $[M-H]^-$ )	m/z 191.0465	Confirms elemental formula.
MS/MS Fragments	Key fragments at m/z 161, 133, 176	Provides structural fingerprint.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure. [1] Expertise & Causality: The C=O stretch of the ester is particularly informative. Its position can be influenced by conjugation with the aromatic ring. The N-H stretches of the primary amine should appear as a distinct doublet. The presence of these specific bands provides strong, direct evidence for the major functional groups.

### Experimental Protocol: FTIR (ATR Method)

- Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically from 4000 to 400  $cm^{-1}$ .
- Data Analysis: Identify major absorption peaks and correlate them to specific functional groups. [4]

### Data Comparison

Functional Group	**Expected Wavenumber (cm <sup>-1</sup> )[4]	Vibration Mode
Amine (N-H)	3450 - 3300 (doublet)	Symmetric & Asymmetric Stretch
Aromatic (C-H)	3100 - 3000	Stretch
Ester (C=O)	1725 - 1705	Stretch
Benzoxazole (C=N)	1650 - 1590	Stretch
Ester (C-O)	1300 - 1150	Stretch

The presence of all these key bands provides a high degree of confidence that the core structure and its functionalization are correct.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom. [5] It is the ultimate tool for distinguishing between the 5-carboxylate and 6-carboxylate isomers.

**Expertise & Causality:** The key to differentiating the isomers lies in the aromatic region of the <sup>1</sup>H NMR spectrum. The substitution pattern dictates the number of adjacent protons, which in turn determines the splitting pattern (multiplicity) and coupling constants (J-values) of the signals.

### <sup>1</sup>H NMR Spectral Analysis

- Target (5-Carboxylate Isomer):
  - H4: This proton is adjacent to the ester-substituted C5 and the ring-junction C3a (no proton). It has no ortho or meta proton neighbors to couple with, so it will appear as a singlet (or a narrow doublet due to long-range coupling).
  - H6: This proton is ortho to H7 and meta to H4. It will appear as a doublet of doublets (dd).

- H7: This proton is ortho to H6. It will appear as a doublet (d).
- Alternative (6-Carboxylate Isomer):
  - H5: This proton is ortho to H4 and meta to H7. It will appear as a doublet of doublets (dd).
  - H7: This proton is meta to H5. It will appear as a doublet (d) (or singlet-like).
  - H4: This proton is ortho to H5. It will appear as a doublet (d).

The clear difference—a singlet for H4 in the target versus no singlet in the alternative—is the "smoking gun" for structural confirmation.

## <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum will confirm the number of unique carbon environments. Key signals include the ester carbonyl (~166 ppm), the C2 of the oxazole ring (~163 ppm), and the methyl ester carbon (~52 ppm). [5][6]

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. [3]2. Instrumentation: Use an NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. [5]3. Data Acquisition:
  - Acquire a standard 1D <sup>1</sup>H spectrum.
  - Acquire a broadband proton-decoupled 1D <sup>13</sup>C spectrum.
  - (Optional but Recommended) Acquire 2D spectra like COSY (to confirm H-H correlations, e.g., between H6 and H7) and HMBC (to see long-range C-H correlations, confirming the position of the ester group relative to the aromatic protons).
- Data Processing: Process the data using appropriate software (e.g., Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or TMS).

## Data Summary and Comparison

Signal Assignment (Target)	Expected <sup>1</sup> H Chemical Shift (δ, ppm)	Expected Multiplicity	Expected <sup>13</sup> C Chemical Shift (δ, ppm)
-NH <sub>2</sub>	~7.8 (broad s)	Broad Singlet	-
H4	~7.9	Singlet (s)	~110
H6	~7.7	Doublet of Doublets (dd)	~122
H7	~7.3	Doublet (d)	~115
-OCH <sub>3</sub>	~3.8 (s)	Singlet	~52
-C=O	-	-	~166
C2	-	-	~163
C3a	-	-	~142
C5	-	-	~125
C7a	-	-	~148

Note: Expected chemical shifts are based on data for similar benzoxazole derivatives and may vary slightly based on solvent and concentration. [5][6][7]

## Conclusion: A Triad of Evidence for Structural Certainty

The structural confirmation of **methyl 2-amino-1,3-benzoxazole-5-carboxylate** is achieved not by a single measurement, but by the overwhelming consensus of complementary analytical techniques.

- Mass Spectrometry establishes the correct elemental formula, C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>.
- Infrared Spectroscopy confirms the presence of the required amine, ester, and benzoxazole functional groups.

- NMR Spectroscopy, specifically the distinct singlet in the aromatic region of the  $^1\text{H}$  spectrum, definitively identifies the substitution pattern and unequivocally distinguishes the target 5-carboxylate isomer from other potential regioisomers.

This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing the solid structural foundation necessary for advancing drug discovery and chemical research.

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